Potassium selenite

Descripción general

Descripción

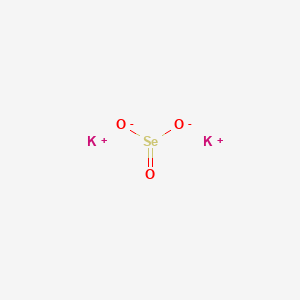

Potassium selenite is an inorganic compound with the chemical formula K₂SeO₃. It is a white crystalline solid that is soluble in water. This compound is commonly used in various scientific and industrial applications due to its unique properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Potassium selenite can be synthesized through the neutralization of selenious acid (H₂SeO₃) with potassium carbonate (K₂CO₃). The reaction is as follows:

H2SeO3+K2CO3→K2SeO3+H2O+CO2

This reaction typically occurs in an aqueous solution at room temperature.

Industrial Production Methods: In industrial settings, this compound is often produced by reacting selenium dioxide (SeO₂) with potassium hydroxide (KOH). The reaction is:

SeO2+2KOH→K2SeO3+H2O

This method is preferred for large-scale production due to its efficiency and the availability of the reactants.

Types of Reactions:

Oxidation: this compound can be oxidized to potassium selenate (K₂SeO₄) using oxidizing agents such as bromine water.

K2SeO3+Br2+2KOH→K2SeO4+2KBr+H2O

Reduction: It can be reduced to elemental selenium (Se) using reducing agents like sulfur dioxide (SO₂).

K2SeO3+2SO2+H2O→Se+2KHSO3

Substitution: this compound can undergo substitution reactions with various halides to form selenite salts.

Common Reagents and Conditions:

Oxidation: Bromine water, potassium hydroxide.

Reduction: Sulfur dioxide, water.

Substitution: Halides such as sodium chloride.

Major Products Formed:

Oxidation: Potassium selenate.

Reduction: Elemental selenium.

Substitution: Selenite salts.

Aplicaciones Científicas De Investigación

Agricultural Applications

Nutritional Supplementation in Crops

Potassium selenite is utilized as a foliar spray to enhance the selenium content in crops, which is essential for human health. Selenium acts as a micronutrient that can improve plant growth, antioxidant capacity, and overall fruit quality. Research indicates that applying this compound can significantly enhance the growth and nutritional profile of various crops.

- Case Study: Strawberry Growth Enhancement

| Treatment Concentration (mg·L) | Effects on Growth | Effects on Antioxidant Activity | Effects on Fruit Quality |

|---|---|---|---|

| 10 | Moderate | Increased | Minor |

| 40 | Significant | High | Major improvement |

| 70 | High | Very high | Enhanced |

Medical Applications

Anticancer Properties

This compound has been studied for its potential role in cancer therapy. It has shown promise in slowing the growth of cancer cells and enhancing the efficacy of conventional treatments such as radiation therapy.

- Case Study: Cancer Cell Sensitivity

| Cancer Type | Mechanism of Action | Key Findings |

|---|---|---|

| Prostate Cancer | Induces cell death; enhances radiation effects | Effective as monotherapy or adjunct therapy |

| Non-Hodgkin’s Lymphoma | Inhibits tumor growth | Potential use in combination with other therapies |

Biochemical Research

Role in Antioxidant Defense

Selenium compounds, including this compound, play a crucial role in the body's antioxidant defense mechanisms. They are integral to the synthesis of selenoproteins, which are vital for neutralizing reactive oxygen species (ROS).

- Research Insights : Studies have shown that this compound enhances the activity of key antioxidant enzymes, thereby reducing oxidative stress in both plants and animals .

| Enzyme Type | Function | Effect of this compound |

|---|---|---|

| Superoxide Dismutase (SOD) | Converts superoxide radicals | Increased activity with selenite treatment |

| Glutathione Peroxidase (GPx) | Reduces hydrogen peroxide | Enhanced expression due to selenium presence |

Safety and Toxicity Considerations

While this compound has beneficial applications, it is important to note its toxicity at elevated levels. Careful dosage management is essential to avoid adverse effects.

Mecanismo De Acción

The mechanism of action of potassium selenite involves its ability to interact with thiol groups in proteins, leading to the formation of seleno-proteins. These seleno-proteins play a crucial role in various biological processes, including antioxidant defense and redox regulation. This compound can also induce oxidative stress in cells, leading to apoptosis, particularly in cancer cells.

Comparación Con Compuestos Similares

Potassium selenate (K₂SeO₄): Similar in structure but differs in oxidation state and reactivity.

Sodium selenite (Na₂SeO₃): Similar in chemical properties but differs in cation.

Potassium selenide (K₂Se): Different in chemical structure and reactivity.

Uniqueness: Potassium selenite is unique due to its specific oxidation state and reactivity, making it suitable for particular applications in oxidation-reduction reactions and biological studies. Its ability to form seleno-proteins and induce apoptosis in cancer cells distinguishes it from other selenium compounds.

Actividad Biológica

Potassium selenite (K2SeO3) is an inorganic selenium compound that exhibits significant biological activity, particularly in the context of human health and disease. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of Selenium and its Compounds

Selenium is an essential trace element that plays a critical role in various biological processes, including antioxidant defense, thyroid hormone metabolism, and immune function. This compound is one of the most studied forms of selenium due to its bioavailability and efficacy in various clinical settings.

Pharmacological Properties

Antioxidant Activity

this compound acts as an antioxidant by enhancing the activity of selenoproteins, which are crucial for cellular defense against oxidative stress. It has been shown to increase the expression of glutathione peroxidase and other antioxidant enzymes that protect cells from damage caused by reactive oxygen species (ROS) .

Antitumor Effects

Research indicates that this compound exhibits antitumor properties by inducing apoptosis in cancer cells and enhancing the efficacy of chemotherapeutic agents. In a phase I clinical trial, patients with treatment-resistant tumors received intravenous sodium selenite (the sodium salt form) alongside chemotherapy, resulting in improved tumor responses . The maximum tolerated dose was established at 10.2 mg/m², with common side effects being fatigue and nausea .

Mechanisms of Action

The mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis : Selenite has been shown to activate apoptotic pathways in various cancer cell lines through the modulation of signaling molecules such as p53 and caspases .

- Histone Deacetylase Inhibition : Studies have revealed that this compound can inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and altered gene expression associated with cancer progression .

- Modulation of miRNA Expression : Selenite treatment has been linked to changes in the expression levels of microRNAs that regulate key oncogenic pathways .

Case Studies

-

Selenium Poisoning Case

A notable case involved a 74-year-old woman who accidentally ingested a high dose of sodium selenite (125 mg), leading to acute myocardial injury. The case highlighted the potential toxicity associated with excessive selenium intake, which can manifest as gastrointestinal symptoms followed by cardiovascular complications . The patient recovered after supportive care, emphasizing the need for careful dosage management. -

Cancer Treatment Study

In a study involving 34 patients with refractory tumors, intravenous sodium selenite was administered daily for five days. The results indicated a significant reduction in tumor markers and improved patient outcomes when combined with standard chemotherapy protocols .

Table 1: Biological Activities of this compound

Table 2: Clinical Findings from Sodium Selenite Trials

| Study | Population | Dosage (mg/m²) | Outcome |

|---|---|---|---|

| Phase I Trial | 34 cancer patients | 10.2 | Improved tumor response |

| Acute Poisoning Case | 1 patient | 125 mg | Myocardial injury; recovery post-treatment |

Propiedades

IUPAC Name |

dipotassium;selenite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.H2O3Se/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGFNLJMTFPHBS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Se](=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2SeO3, K2O3Se | |

| Record name | POTASSIUM SELENITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4329 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60908912 | |

| Record name | Dipotassium selenite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10431-47-7 | |

| Record name | POTASSIUM SELENITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4329 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenious acid, potassium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010431477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenious acid, potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipotassium selenite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium selenite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.